

An In-depth Technical Guide to 8-methylnonyl 2-hydroxybenzoate (Isodecyl Salicylate)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Isodecyl salicylate*

Cat. No.: *B1623817*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-methylnonyl 2-hydroxybenzoate, more commonly known as **isodecyl salicylate**, is the ester formed from salicylic acid and isodecyl alcohol. It is a member of the broader salicylate family, a class of compounds known for its therapeutic effects, most notably embodied by acetylsalicylic acid (aspirin). While **isodecyl salicylate** is predominantly utilized in the cosmetics and personal care industry as a skin-conditioning agent, its chemical nature as a salicylate ester warrants a closer examination of its physicochemical properties, synthesis, and biological context for researchers and drug development professionals. This technical guide provides a comprehensive overview of the current scientific knowledge on **isodecyl salicylate**, including its synthesis, known functions, and toxicological profile, while also contextualizing it within the well-understood pharmacology of the salicylate class.

Physicochemical Properties

Isodecyl salicylate is an oily liquid characterized by its long alkyl chain, which imparts significant lipophilicity. This property is crucial for its function in cosmetic formulations, allowing for effective skin penetration and emollient properties. A summary of its key physicochemical properties is presented below.

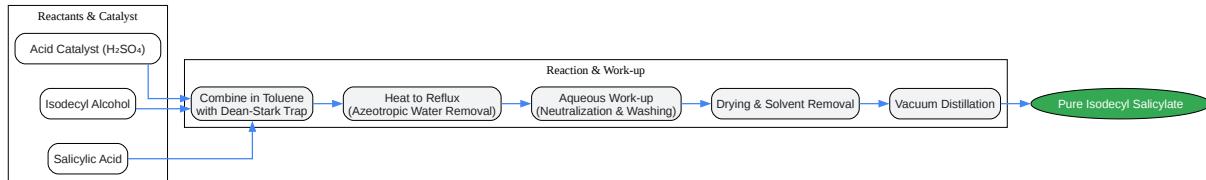
Property	Value	Source
IUPAC Name	8-methylnonyl 2-hydroxybenzoate	[1]
Synonyms	Isodecyl salicylate, Keratoplast, Dermol IDSA	[1] [2]
CAS Number	85252-25-1	[1]
Molecular Formula	C17H26O3	[1]
Molecular Weight	278.4 g/mol	[1]
Boiling Point	362.66 °C (estimated)	[2]
Flash Point	138.40 °C (estimated)	[2]
Water Solubility	0.07222 mg/L at 25 °C (estimated)	[2]
LogP (o/w)	6.833 (estimated)	[2]

Synthesis of 8-methylnonyl 2-hydroxybenzoate

The synthesis of **isodecyl salicylate** is typically achieved through the Fischer esterification of salicylic acid with isodecyl alcohol (8-methylnonan-1-ol), in the presence of an acid catalyst. This reaction is a cornerstone of organic synthesis for producing esters from carboxylic acids and alcohols.

Experimental Protocol: Fischer Esterification

Materials:


- Salicylic acid (1.0 equivalent)
- Isodecyl alcohol (8-methylnonan-1-ol) (1.5-3.0 equivalents)
- Concentrated sulfuric acid (catalytic amount, e.g., 0.05 equivalents) or another acid catalyst like p-toluenesulfonic acid.

- Toluene or another suitable solvent capable of forming an azeotrope with water.
- Saturated sodium bicarbonate (NaHCO_3) solution
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)
- Organic solvent for extraction (e.g., ethyl acetate or diethyl ether)

Procedure:

- Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine salicylic acid, an excess of isodecyl alcohol, and the chosen solvent (e.g., toluene).
- Catalyst Addition: Slowly add the acid catalyst (e.g., concentrated sulfuric acid) to the stirred reaction mixture.
- Reflux: Heat the mixture to reflux. The water produced during the esterification will be removed azeotropically and collected in the Dean-Stark trap, driving the equilibrium towards the product. The reaction progress can be monitored by the amount of water collected. Continue reflux until no more water is collected.^[3]
- Work-up: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and dilute with an organic solvent like ethyl acetate.
- Neutralization: Wash the organic layer sequentially with water, saturated sodium bicarbonate solution to neutralize the acid catalyst and remove any unreacted salicylic acid, and finally with brine.^[4]
- Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude **isodecyl salicylate**.
- Purification: The crude product can be further purified by vacuum distillation to obtain the final, high-purity 8-methylnonyl 2-hydroxybenzoate.

Synthesis Workflow

[Click to download full resolution via product page](#)

Caption: A workflow diagram illustrating the synthesis of **isodecyl salicylate**.

Known Biological and Cosmetic Functions

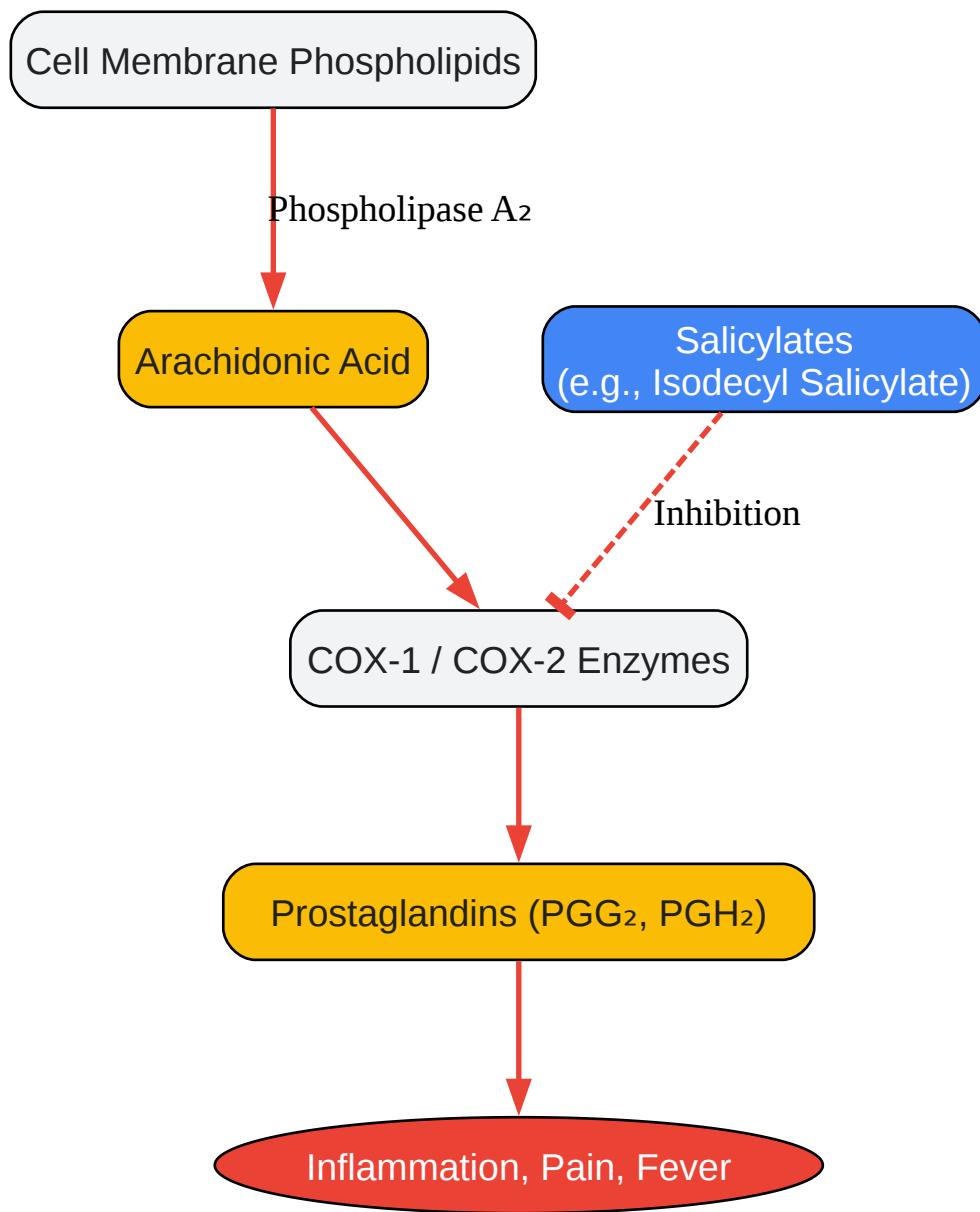
In the realm of cosmetics and dermatology, **isodecyl salicylate** is valued for several key functions:

- Skin-Conditioning Agent: Its primary role is to impart a smooth, soft feel to the skin.^[5] The long, branched alkyl chain contributes to its emollient properties.
- Antistatic Agent: It helps to reduce static electricity on the skin and hair.^[5]
- Keratoplastic Activity: Some sources suggest it has keratoplastic properties, which means it helps to normalize the process of keratinization, thereby improving the skin's protective barrier.^[2]
- Gentle Exfoliation: As a salicylate, it may possess mild keratolytic (exfoliating) properties, helping to remove dead skin cells and unclog pores. This makes it a gentler alternative to salicylic acid for sensitive skin.

Toxicological Profile

The safety of **isodecyl salicylate** has been evaluated by the Cosmetic Ingredient Review (CIR) Expert Panel, which has concluded that it is safe for use in cosmetics under current practices of use and concentration, provided the formulation is non-irritating and non-sensitizing.[\[1\]](#)[\[6\]](#)

Endpoint	Result	Species	Source
Acute Oral Toxicity	No toxicity observed at levels as high as 4.83 g/kg	Rat	[7]
Subchronic Oral Toxicity	No toxicity observed with 0.5% in diet for 15 weeks	Rat	[7]
Skin Irritation	Not irritating when applied at 500 mg in 0.5 ml	Not specified	[6]
Ocular Irritation	Not an ocular irritant	Not specified	


Broader Context: The Salicylate Class of Compounds

While specific pharmacological studies on **isodecyl salicylate** are scarce, its chemical structure places it within the well-researched family of salicylates. The parent compound, salicylic acid, and its famous derivative, aspirin, exert their anti-inflammatory, analgesic, and antipyretic effects primarily through the inhibition of cyclooxygenase (COX) enzymes.

General Mechanism of Action of Salicylates

COX-1 and COX-2 are key enzymes in the arachidonic acid cascade, responsible for the synthesis of prostaglandins, which are potent mediators of inflammation, pain, and fever. By inhibiting these enzymes, salicylates reduce the production of prostaglandins, thereby mitigating the inflammatory response.

It is plausible that **isodecyl salicylate**, due to its salicylate moiety, could exhibit some degree of COX inhibition. However, its large, lipophilic alkyl chain would significantly alter its pharmacokinetic and pharmacodynamic properties compared to smaller salicylates like aspirin. Its primary application on the skin suggests that any such activity would be localized.

[Click to download full resolution via product page](#)

Caption: General signaling pathway for the anti-inflammatory action of salicylates.

Future Perspectives for Research and Development

The current body of knowledge on 8-methylnonyl 2-hydroxybenzoate is largely confined to its role in cosmetology. There is a clear lack of research into its potential systemic or localized pharmacological activities. For drug development professionals, this presents several avenues for future investigation:

- **Topical Anti-inflammatory Activity:** Given its salicylate structure and excellent skin compatibility, quantitative studies to determine its potency as a topical COX inhibitor could be valuable. This could position it as a potential active ingredient for localized inflammatory conditions of the skin.
- **Drug Delivery:** The lipophilic nature of **isodecyl salicylate** makes it an interesting candidate for use as a penetration enhancer or as a component in novel topical drug delivery systems.
- **Pharmacokinetics:** Studies on the percutaneous absorption, metabolism, and systemic exposure following topical application are needed to fully characterize its safety profile and potential for systemic effects.

Conclusion

8-methylnonyl 2-hydroxybenzoate is a well-characterized ingredient within the cosmetics industry, valued for its skin-conditioning and emollient properties, with a favorable safety profile for topical use. While it belongs to the pharmacologically significant salicylate family, its specific biological activities beyond the skin surface have not been extensively explored. For the scientific and drug development community, **isodecyl salicylate** represents a molecule with a known safety profile for topical application and a chemical structure that suggests the potential for localized anti-inflammatory effects. Future research is required to elucidate these potential therapeutic applications and to fully understand its pharmacological profile.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Isodecyl Salicylate | C17H26O3 | CID 9860461 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. isodecyl salicylate, 85252-25-1 [thegoodsentscompany.com]
- 3. Sciencemadness Discussion Board - Synthesis of pure esters from long-chain alcohols using Fischer esterification - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 5. guidechem.com [guidechem.com]
- 6. cir-safety.org [cir-safety.org]
- 7. cir-safety.org [cir-safety.org]
- To cite this document: BenchChem. [An In-depth Technical Guide to 8-methylnonyl 2-hydroxybenzoate (Isodecyl Salicylate)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1623817#isodecyl-salicylate-iupac-name-8-methylnonyl-2-hydroxybenzoate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com